molecular formula C12H8Cl6O B8078368 Endrin ketone CAS No. 7378-10-1

Endrin ketone

Cat. No. B8078368
CAS RN: 7378-10-1
M. Wt: 380.9 g/mol
InChI Key: IZHZFAQWVKBTSL-UHFFFAOYSA-N
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Description

Endrin ketone is a useful research compound. Its molecular formula is C12H8Cl6O and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Endrin ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Endrin ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Endrin ketone is a significant metabolite of Endrin, a pesticide, with various metabolites identified in rats, including ketone, alcohol, and secondary alcohol forms, indicating its transformation in biological systems (Baldwin, Robinson, & Parke, 1970).

  • Endrin ketone can form spontaneously under certain conditions from Endrin, indicating its potential environmental persistence and transformation (Barlow, 1966).

  • In aquatic ecosystems, Endrin ketone has been detected among other Persistent Organochlorine Pesticides (POPs), suggesting its presence and potential bioaccumulation in aquatic organisms (Edwin et al., 2021).

  • The effects of Endrin and its derivatives, including Endrin ketone, on hepatobiliary function and toxicity in rats, demonstrate its biological impact and the need for careful monitoring of its presence in the environment (Young & Mehendale, 1986).

  • Analytical methods have been developed to detect Endrin and δ-keto Endrin in animal-derived food products, highlighting the importance of monitoring these compounds in food safety (Rahman et al., 2018).

  • Endrin ketone has been investigated for its phase transitions and purity determination, indicating its chemical properties and potential applications in environmental standards (Ksia̧ążczak & Nagata, 1995).

  • The presence of Endrin ketone in surface water samples in Malaysia points to its environmental prevalence and the need for continued monitoring (Abdullah et al., 2015).

  • Studies on the biodegradation of Endrin by fungi, including the formation of hydroxylated and carboxylated metabolites, offer insights into potential bioremediation strategies (Xiao & Kondo, 2019).

properties

IUPAC Name

1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHZFAQWVKBTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866345
Record name 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Cerilliant MSDS]
Record name Endrin ketone
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Product Name

Endrin ketone

CAS RN

53494-70-5, 7378-10-1
Record name Endrin ketone
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Record name NSC122236
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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